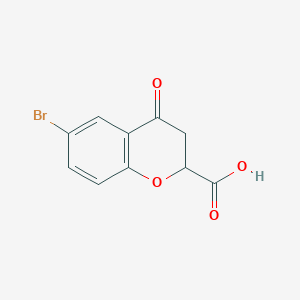

6-Bromo-4-oxochroman-2-carboxylic acid

Description

Significance of Chroman-4-one Scaffolds in Chemical Biology

The chroman-4-one scaffold is a privileged structure in medicinal chemistry and drug discovery. This core is present in a wide array of naturally occurring compounds and synthetic molecules that exhibit diverse biological activities. The structural rigidity and the presence of a ketone and an ether linkage provide a versatile platform for designing novel therapeutic agents.

Chroman-4-ones are recognized as important intermediates and building blocks in organic synthesis. Their derivatives have been explored for a range of pharmacological properties, underscoring the therapeutic potential of this molecular framework.

Contextual Role of Brominated Oxochroman Carboxylic Acids in Synthetic Chemistry

The introduction of a bromine atom onto the chroman-4-one scaffold, as seen in 6-Bromo-4-oxochroman-2-carboxylic acid, significantly influences its chemical reactivity and potential applications. Bromine, as a halogen, can act as a leaving group or direct further chemical modifications, making brominated derivatives valuable intermediates in the synthesis of more complex molecules.

The presence of the carboxylic acid group at the 2-position further enhances the synthetic utility of the molecule. This functional group can be readily converted into other functionalities, such as esters and amides, allowing for the creation of a diverse library of compounds for biological screening. For instance, the synthesis of various N-alkyl amides from related chromene-2-carboxylic acids has been explored to develop compounds with antioxidant activity. nih.gov

Overview of Research Trajectories for Related Chromone (B188151) and Chroman-4-one Derivatives

Research into chromone and chroman-4-one derivatives is a vibrant area of study. A significant focus has been on the development of novel synthetic methodologies to access these scaffolds and their subsequent functionalization. For example, the synthesis of the closely related 6-Fluoro-4-oxochroman-2-carboxylic acid has been well-documented, highlighting its role as a key intermediate in the preparation of pharmaceutically active compounds. chemicalbook.comrsc.org The synthetic route to this fluoro-analogue often involves the hydrogenation of a corresponding chromene derivative. chemicalbook.com

Furthermore, the optical resolution of racemic mixtures of compounds like 6-fluoro-chroman-2-carboxylic acid has been achieved using enzymatic methods, which is a crucial step for the development of chiral drugs. rsc.org This suggests that similar stereoselective syntheses or resolutions could be applied to this compound to isolate specific enantiomers for pharmacological evaluation.

The broader research landscape for these compounds also includes the exploration of their biological activities. Derivatives of chroman-4-one have been investigated for their potential as therapeutic agents in various diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQMJWWDPOCMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Bromo 4 Oxochroman 2 Carboxylic Acid

De Novo Synthesis Approaches

The foundational synthesis of the 6-bromo-4-oxochroman-2-carboxylic acid core involves a systematic construction of the chroman-4-one ring system, strategic introduction of the bromine substituent, and the formation of the carboxylic acid group at the C2 position.

Strategies for Chroman-4-one Ring Assembly via Condensation and Cyclization Reactions

The assembly of the chroman-4-one ring is a critical step in the synthesis of the target molecule. A prevalent strategy involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate reagent to build the heterocyclic ring. nih.gov For instance, the synthesis of the analogous 6-bromochromone-2-carboxylic acid utilizes 5'-bromo-2'-hydroxyacetophenone (B72681) as the starting material, which undergoes a condensation reaction with ethyl oxalate (B1200264) in the presence of a base. nih.govresearchgate.net This is followed by an acid-catalyzed intramolecular cyclization to form the chromone (B188151) ring. nih.gov

Other general approaches to the chroman-4-one skeleton include the base-catalyzed cyclization of 2'-hydroxychalcones. nih.gov Additionally, various catalysts such as polyphosphoric acid, p-toluene sulfonic acid, and phosphorus oxychloride have been employed to facilitate the ring closure in chromone synthesis. ijrpc.com

Introduction of Bromine Substituents on the Aromatic Ring

There are two primary strategies for introducing the bromine substituent onto the aromatic A ring of the chroman-4-one scaffold:

Pre-functionalization of the starting material: This is a common and direct approach where a brominated precursor is used. For the synthesis of 6-bromochromone-2-carboxylic acid, 5'-bromo-2'-hydroxyacetophenone serves as the starting material, thereby incorporating the bromine atom at the desired position from the outset. nih.gov

Bromination of the pre-formed chroman-4-one ring: Alternatively, the bromine atom can be introduced after the formation of the chroman-4-one ring. This can be achieved using various brominating agents. For example, bromination of chroman-4-one can be accomplished using copper bromide to yield 3-bromo-chroman-4-one. nih.govnih.gov Another method involves the use of Py·Br3 as the brominating agent. acs.org

Carboxylic Acid Formation at the C2 Position

The introduction of the carboxylic acid group at the C2 position is a defining feature of the target molecule. A highly effective method for achieving this is through the use of diethyl oxalate or ethyl oxalate as a reactant in the initial condensation step with a 2'-hydroxyacetophenone derivative. nih.gov The ethoxycarbonyl group is introduced at the C2 position during the ring formation, which is then hydrolyzed to the corresponding carboxylic acid in a subsequent step, typically through the addition of an acid like hydrochloric acid. nih.gov

Advanced Synthetic Route Optimization

To enhance the efficiency, yield, and sustainability of the synthesis of chromone-2-carboxylic acid analogs, advanced optimization techniques have been explored, with a significant focus on microwave-assisted protocols and the fine-tuning of catalytic systems.

Microwave-Assisted Synthesis Protocols for Chromone-2-carboxylic Acid Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. The synthesis of 6-bromochromone-2-carboxylic acid has been successfully optimized using a microwave-assisted process. nih.govresearchgate.net This method significantly reduces the reaction time compared to conventional heating. The optimization process involves systematically varying parameters such as the type of base, the number of reagent equivalents, the solvent, temperature, and reaction time. nih.gov For the synthesis of 6-bromochromone-2-carboxylic acid, a microwave-assisted reaction starting from 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate has been shown to improve the yield to as high as 87%. nih.govsemanticscholar.org

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid nih.gov

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (3) | Toluene (B28343) | 120 | 10 + 30 | 50 |

| 2 | NaH (3) | Dioxane | 120 | 10 + 30 | 45 |

| 3 | NaH (3) | THF | 120 | 10 + 30 | 30 |

| 4 | NaH (3) | Ethanol (B145695) | 120 | 10 + 30 | 81 |

| 5 | NaOEt (3) | Ethanol | 120 | 10 + 30 | 85 |

| 6 | NaOEt (4) | Ethanol | 120 | 10 + 30 | 87 |

| 7 | NaOEt (4) | Ethanol | 100 | 10 + 30 | 75 |

| 8 | NaOEt (4) | Ethanol | 140 | 10 + 30 | 80 |

| 9 | NaOEt (4) | Ethanol | 120 | 5 + 20 | 82 |

Note: The reaction was performed in two steps with the indicated times.

Investigation of Catalytic Systems and Reagent Equivalents

The choice of catalyst and the stoichiometry of the reagents are crucial for maximizing the yield and purity of the desired product. In the synthesis of 6-bromochromone-2-carboxylic acid, a detailed investigation into the type of base and the number of equivalents was conducted. nih.gov While sodium hydride (NaH) was initially tested, it was found that sodium ethoxide (NaOEt) provided a better yield. nih.gov Further optimization revealed that using four equivalents of NaOEt led to the highest yield of 87%. nih.gov

The versatility of this optimized microwave-assisted route has been demonstrated by its application to the synthesis of a variety of other chromone-2-carboxylic acid analogs with good to excellent yields, ranging from 54% to 93%. nih.govsemanticscholar.org This robust and efficient synthetic strategy facilitates the creation of libraries of chromone-based compounds for further investigation. nih.govresearchgate.net

Influence of Solvent Systems and Reaction Temperature on Yield and Selectivity

The choice of solvent and the reaction temperature are pivotal parameters that significantly impact the yield of this compound. Research into the microwave-assisted synthesis from 5′-bromo-2′-hydroxyacetophenone and diethyl oxalate has systematically evaluated these factors to identify optimal conditions. nih.gov

Different solvents, including dioxane, dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile, have been tested. nih.gov Dioxane was found to be the most effective solvent for this reaction. nih.gov The reaction temperature was also varied, typically between 100 °C and 180 °C. nih.gov An optimal temperature of 150 °C in dioxane for a duration of 10 minutes, using sodium ethoxide (NaOEt) as the base, resulted in the highest yield of 87%. nih.gov

The data below illustrates the effect of solvent and temperature on the reaction yield under microwave irradiation.

| Solvent | Temperature (°C) | Reaction Time (min) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dioxane | 150 | 10 | NaOEt | 87 | nih.gov |

| DMF | 150 | 10 | NaOEt | 58 | nih.gov |

| THF | 150 | 10 | NaOEt | <5 | nih.gov |

| Acetonitrile | 150 | 10 | NaOEt | <5 | nih.gov |

| Dioxane | 100 | 10 | NaOEt | 52 | nih.gov |

| Dioxane | 120 | 10 | NaOEt | 73 | nih.gov |

| Dioxane | 180 | 10 | NaOEt | 75 | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

The stereocenter at the C2 position of the chroman ring means that this compound can exist as a pair of enantiomers. The biological activities of such chiral molecules are often enantiomer-dependent, making the preparation of enantiomerically pure forms a crucial objective in medicinal chemistry. nih.gov This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Approaches for Chromanone Carboxylic Acids

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For chromanone carboxylic acids and their derivatives, several strategies have been developed.

One effective approach is the use of starting materials from the natural chiral pool. For instance, the synthesis of the closely related (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid has been successfully accomplished using D-mannitol as the chiral precursor. researchgate.net This strategy leverages the inherent chirality of the starting material to construct the target molecule with a specific stereochemistry.

Modern asymmetric catalysis offers alternative routes. These include:

Decarboxylative Michael Reactions : Novel decarboxylative Michael reactions between α-substituted azlactones and chromone-3-carboxylic acids have been developed to produce chromanones bearing an azlactone unit with high enantioselectivity. nih.govresearchgate.net This method establishes the chiral center through a catalyst-controlled process.

Asymmetric Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of 2-substituted chromen-4-ones can provide chiral 2-substituted chroman-4-ones with excellent enantioselectivities. organic-chemistry.org This method reduces the double bond in the pyrone ring in a stereocontrolled manner to create the chiral center at the C2 position.

Enzymatic Methods for Racemate Separation

Kinetic resolution is a widely used technique to separate the enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution (EKR) employs enzymes, most commonly lipases and esterases, as highly selective biocatalysts for this purpose. wikipedia.orgnih.gov

While specific enzymatic resolution data for this compound is not extensively documented, the methodology has been successfully applied to structurally analogous compounds, demonstrating its viability. A notable example is the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), a key intermediate for pharmaceuticals. rsc.org In this process, two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, were used to sequentially resolve the racemic ester. rsc.org

The process operates in an aqueous-toluene biphasic system:

Synthesis of (S)-enantiomer : The esterase EstS selectively catalyzes the hydrolysis of the (S)-methyl ester to the corresponding (S)-carboxylic acid, which moves to the aqueous phase. The unreacted (R)-ester remains in the organic toluene phase. The (S)-6-fluoro-chroman-2-carboxylic acid was produced with an enantiomeric excess (ee) value of over 99%. rsc.org

Synthesis of (R)-enantiomer : After separating the aqueous phase containing the (S)-acid, a fresh aqueous phase is introduced. The esterase EstR is then used to hydrolyze the remaining (R)-ester into the (R)-carboxylic acid, achieving an ee of 95–96%. rsc.org

This sequential biphasic batch resolution method allows for the efficient production of both the (S) and (R) enantiomers with high optical purity and a total mole yield of 93.5% over ten cycles. rsc.org Such enzymatic strategies, involving hydrolysis or transesterification reactions, are a powerful and environmentally benign alternative to classical chemical resolution for obtaining enantiopure chromanone carboxylic acids. nih.govmdpi.com

Chemical Reactivity and Derivatization of 6 Bromo 4 Oxochroman 2 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting analogues.

Esterification Reactions and Ester Bioisosteres

Esterification of 6-bromo-4-oxochroman-2-carboxylic acid can be readily achieved under various conditions to yield the corresponding esters. These reactions are fundamental in creating derivatives with altered polarity, solubility, and metabolic stability. For instance, enzymatic resolution of structurally similar 6-fluoro-chroman-2-carboxylic acids has been successfully performed on their methyl esters, highlighting the importance of ester intermediates. rsc.org

Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), or reaction with alkyl halides under basic conditions, are applicable. More sophisticated methods, like using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol, can also be employed for milder conditions.

Beyond simple alkyl esters, the synthesis of ester bioisosteres is a key strategy in drug design. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, potentially leading to improved pharmacological profiles. For the carboxylic acid of the title compound, tetrazoles are a common bioisosteric replacement, offering a similar acidic character but with different metabolic and pharmacokinetic properties.

Table 1: Representative Esterification Reactions of this compound

| Reactant | Reagents and Conditions | Product | Plausible Yield |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 6-bromo-4-oxochroman-2-carboxylate | High |

| Ethanol (B145695) | SOCl₂, reflux; then C₂H₅OH | Ethyl 6-bromo-4-oxochroman-2-carboxylate | High |

| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl 6-bromo-4-oxochroman-2-carboxylate | Good |

Amidation Reactions for Amide Analogue Synthesis

The conversion of the carboxylic acid to an amide is another pivotal transformation, often leading to compounds with enhanced biological stability and different hydrogen bonding capabilities compared to the parent acid. libretexts.org The direct reaction of this compound with an amine, facilitated by a coupling agent, is the most common approach. libretexts.org

A variety of coupling agents can be utilized, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily undergoes nucleophilic attack by an amine. This method allows for the synthesis of a diverse library of primary, secondary, and tertiary amides. A study on chromone-2-carboxylic acid derivatives describes the synthesis of N-alkyl amides. nih.gov The general applicability of such reactions extends to the chroman-4-one scaffold. mdpi.com

Table 2: Synthesis of Amide Analogues from this compound

| Amine | Coupling Agent | Product | Plausible Yield |

| Ammonia | EDC, HOBt | 6-Bromo-4-oxochroman-2-carboxamide | Good |

| Aniline | HBTU, DIPEA | N-phenyl-6-bromo-4-oxochroman-2-carboxamide | Good |

| Piperidine | DCC | (6-Bromo-4-oxochroman-2-yl)(piperdin-1-yl)methanone | Moderate to Good |

Transformations of the Chroman-4-one Core

The chroman-4-one nucleus itself is amenable to a range of chemical modifications, offering further opportunities for structural diversification.

Ring-Opening and Rearrangement Studies

The chroman-4-one ring system can undergo ring-opening reactions under specific conditions. For instance, treatment with strong nucleophiles or under certain basic or acidic conditions can lead to cleavage of the pyranone ring. While specific studies on this compound are not prevalent, related chromanone systems have been shown to undergo rearrangements and ring-opening, providing access to different heterocyclic and open-chain structures.

Modifications at the Ketone and Aromatic Positions

The ketone at the C-4 position is a versatile functional group that can undergo a variety of transformations. towson.edu It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), introducing a new chiral center. savemyexams.com The ketone can also react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. These modifications significantly alter the geometry and electronic properties of the core structure.

The aromatic ring, already substituted with a bromine atom, can potentially undergo further electrophilic aromatic substitution. chadsprep.commasterorganicchemistry.comlibretexts.org The existing substituents (the bromo group and the ether linkage of the pyranone ring) will direct incoming electrophiles to specific positions on the ring. However, the deactivating nature of the bromo and carbonyl groups generally makes further substitution challenging and may require harsh reaction conditions.

Utilization of Bromine as a Synthetic Handle

The bromine atom at the C-6 position is arguably one of the most valuable features of the molecule for synthetic diversification. As an aryl bromide, it serves as an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.orgyoutube.com

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orgyoutube.comlibretexts.org This provides a powerful method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the 6-position. The reactivity of bromo-substituted flavonoids in Suzuki couplings has been demonstrated, indicating the feasibility of such transformations on the chromanone scaffold. researchgate.net

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry, allowing for the synthesis of various anilines and related nitrogen-containing compounds. The utility of this reaction has been shown on bromoflavones, which are structurally analogous to the title compound. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Reaction Type | Coupling Partner | Catalyst System (Plausible) | Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-4-oxochroman-2-carboxylic acid |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Morpholino-4-oxochroman-2-carboxylic acid |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 6-(Phenylethynyl)-4-oxochroman-2-carboxylic acid |

Cross-Coupling Reactions for Further Substituent Introduction

The bromine atom at the C-6 position of the chromanone core is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new chemical bonds and are widely used in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented, the reactivity of analogous 6-bromo-chromone and quinoline (B57606) systems provides a strong basis for predicting its behavior in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction would involve the coupling of the aryl bromide with a variety of aryl or vinyl boronic acids or their esters. This would allow for the introduction of new phenyl, substituted phenyl, or other aromatic groups at the 6-position, leading to a wide range of derivatives.

Research on similar 6-bromo-substituted heterocyclic systems has demonstrated the feasibility of this transformation. For instance, the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained, particularly with electron-rich boronic acids, highlighting the robustness of this method for aryl-aryl bond formation on a bromo-substituted aromatic ring. mdpi.com Another study detailed an efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines, showcasing compatibility with a wide variety of boronic esters and demonstrating its utility on a gram scale. nih.gov

The general conditions for a Suzuki-Miyaura coupling on this compound would likely involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands can be crucial for achieving high yields and functional group tolerance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Bromo-Substituted Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Unprotected ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | Good to Excellent | nih.gov |

| 6-bromo-3-(trifluoromethylsulfonyloxy)flavone | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Good to High | researchgate.net |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine. wikipedia.org This reaction would be highly valuable for derivatizing this compound, enabling the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the 6-position.

The successful application of the Buchwald-Hartwig amination has been reported for a range of bromo-substituted heterocycles. For example, a new series of 6-arylaminoflavones was synthesized via the Buchwald-Hartwig cross-coupling of 6-bromoflavone (B74378) derivatives with various anilines. preprints.org The study found that a Pd₂(dba)₃/XantPhos catalyst system with Cs₂CO₃ as the base in toluene provided the best yields. preprints.org Similarly, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been optimized to allow for cross-coupling with a range of cyclic amines. nih.gov

These examples strongly suggest that this compound would be a suitable substrate for the Buchwald-Hartwig amination, providing access to a diverse library of N-substituted derivatives.

Table 2: Optimized Conditions for Buchwald-Hartwig Amination on Analogous Bromo-Substituted Heterocycles

| Substrate | Amine | Catalyst System | Base | Solvent | Yield | Reference |

| 6-Bromoflavone derivatives | Anilines | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 8-95% | preprints.org |

| 6-bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | Not specified | nih.gov |

| Bromobenzene | Carbazole, Diphenylamine, Phenoxazine, etc. | Various Pd/phosphine combinations | NaOtBu | Toluene | >90% | nih.gov |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of the 6-bromo-chromanone core. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system.

The chromone (B188151) ring, with its electron-withdrawing carbonyl group and the additional influence of the carboxylic acid, is activated towards nucleophilic attack. Recent studies on 6-substituted 3-formyl chromone derivatives have highlighted the electrophilic nature of the C-2, C-4, and -CHO positions, which are susceptible to attack by strong nucleophiles. nih.gov The presence of an electron-withdrawing group, such as the bromine atom at the C-6 position, further increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.gov

Potential nucleophiles for the substitution of the bromine atom in this compound could include alkoxides, thiolates, and amines under specific conditions. However, it is important to note that the reactivity of aryl bromides in SNAr reactions is generally lower than that of the corresponding aryl fluorides or chlorides. nih.gov Therefore, forcing conditions, such as high temperatures or the use of highly activated nucleophiles, may be necessary to achieve substitution at the 6-position.

Investigations into the nucleophilic substitution of bromo-substituted norbornene derivatives have shown that these reactions can proceed with good yields under photoinitiated conditions with strong nucleophiles like Me₃Sn⁻ and Ph₂P⁻ anions in liquid ammonia. nih.gov While the reaction conditions are quite specific, this demonstrates that under the right circumstances, a bromine substituent on a cyclic system can be displaced by a nucleophile.

The development of the Buchwald-Hartwig amination has, to a large extent, replaced harsher nucleophilic aromatic substitution methods for the synthesis of aryl amines due to its milder conditions and broader substrate scope. wikipedia.org Nevertheless, for certain nucleophiles and specific synthetic strategies, the SNAr pathway remains a viable option for the derivatization of this compound.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be required to fully characterize 6-Bromo-4-oxochroman-2-carboxylic acid.

¹H NMR would identify the chemical environment of all hydrogen atoms, with expected signals for the aromatic protons, the diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl, and the proton at the chiral center at position 2. The coupling patterns between these protons would be crucial for confirming their connectivity within the chroman ring system.

¹³C NMR would provide the number of unique carbon atoms and their hybridization state. Signals would be expected for the carbonyl carbon, the carboxylic acid carbon, the carbons of the benzene (B151609) ring (with splitting patterns indicating bromine substitution), and the carbons of the dihydropyranone ring.

Despite a thorough search, specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported in peer-reviewed literature. Therefore, a data table for NMR findings cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₇BrO₄), HRMS would verify the molecular formula by matching the experimental mass to the theoretical exact mass. Furthermore, analysis of the fragmentation pattern could help to corroborate the structure, for instance, by showing the loss of a carboxyl group or other characteristic fragments.

Specific HRMS data, including the accurate mass-to-charge ratio (m/z) and fragmentation profiles, for this compound are not available in published studies. Consequently, no data table of HRMS findings can be presented.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O stretch from the carboxylic acid, usually around 1725-1700 cm⁻¹.

A C=O stretch from the ketone in the chroman ring, expected around 1680 cm⁻¹.

C-O stretching vibrations for the ether and carboxylic acid functionalities.

C-Br stretching vibrations at lower wavenumbers.

A detailed IR spectrum with specific absorption frequencies (cm⁻¹) for this compound has not been found in the available scientific literature, preventing the creation of a corresponding data table.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the conformation of the chroman ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the carboxylic acid group.

No published single-crystal X-ray diffraction studies for this compound could be located. As a result, crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are unavailable.

Chiral Chromatography for Enantiomeric Excess Determination

Given that this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography, typically using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC), is the standard method to separate these enantiomers and determine the enantiomeric excess (ee) of a chiral sample. This analysis is crucial in synthetic chemistry, particularly for pharmaceutical applications where one enantiomer is often more active or has a different biological profile than the other.

There are no published methods or findings related to the chiral separation or determination of enantiomeric excess for this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Bromo-4-oxochroman-2-carboxylic acid, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets. While specific docking studies on this exact molecule are not extensively detailed in the public literature, research on closely related chromane (B1220400) and chromanone derivatives provides a strong basis for understanding its potential interactions. acs.orgnih.gov For instance, studies on chromane derivatives have identified them as inhibitors of enzymes like butyrylcholinesterase, a target in Alzheimer's disease research. nih.gov

The analysis of binding modes for chroman-4-one scaffolds frequently reveals key interactions within the active sites of target proteins. For example, in a study of chroman-4-one analogues targeting the SIRT2 enzyme, the carbonyl oxygen of the chromanone ring was found to form crucial hydrogen bonds with amino acid residues like glutamine. acs.org Similarly, computational investigations on the analogous compound, 6-Fluoro-4-oxochroman-2-carboxylic acid, help to predict the types of interactions that the bromo-derivative might form. researchgate.net

Key predicted interactions for this compound within a hypothetical protein active site would likely involve:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (e.g., Arginine, Lysine, Histidine). The ketone at the 4-position and the ether oxygen in the chroman ring can also act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The bicyclic chroman core provides a significant hydrophobic surface that can interact with nonpolar amino acid residues such as Leucine, Valine, and Phenylalanine. acs.org

| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor/Acceptor) | Carboxylic acid (-COOH) | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Hydrogen Bond (Acceptor) | Keto group (C=O) | Ser, Thr, Asn, Gln, Backbone N-H |

| Hydrogen Bond (Acceptor) | Ring Ether Oxygen (-O-) | Ser, Thr, Asn, Gln |

| Halogen Bond | Bromo group (-Br) | Backbone C=O, Ser, Thr |

| Hydrophobic/π-π Stacking | Benzene (B151609) Ring | Phe, Tyr, Trp, Leu, Val, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For chromone (B188151) and chromanone derivatives, QSAR studies have been successfully used to build predictive models for activities such as antioxidant potential and enzyme inhibition. mdpi.comtandfonline.comtandfonline.com These studies typically involve a series of related compounds, known as a training set, to derive a statistical model which is then validated using a test set of compounds. mdpi.com

While a specific QSAR model derived exclusively for this compound is not available, it could be incorporated into a dataset of chromanone derivatives to predict its activity. The statistical robustness of such models is evaluated by parameters like the correlation coefficient (r² or R²), cross-validated correlation coefficient (q² or Q²), and predictive correlation coefficient (r²pred). mdpi.comtandfonline.com High values for these parameters indicate a model with good predictive power. For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors yielded a model with an R² of 0.9064 and a Q² of 0.8239, indicating high significance. tandfonline.comnih.gov

| QSAR Study Focus | Model Type | R² (Goodness of Fit) | Q² (Internal Predictability) | Reference |

|---|---|---|---|---|

| MAO Inhibitors | Atom-based 3D-QSAR | 0.9064 | 0.8239 | tandfonline.comnih.gov |

| Antioxidant Activity | MFA 3D-QSAR | 0.868 | 0.771 | mdpi.com |

| Anticancer Activity | 2D-QSAR (MLR) | 0.82 | N/A | tandfonline.com |

| Antioxidant Activity | 2D-QSAR (MLR) | 0.8637 | N/A (Cross-validation performed) | journalcra.com |

The descriptors used in these models often include steric, electronic, and hydrophobic parameters, which quantify the properties of the molecule that are critical for its interaction with a biological target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule. For this compound, the dihydropyranone ring is not planar. X-ray crystallography studies on the closely related 6-fluoro-4-oxochroman-2-carboxylic acid show that this ring system adopts an envelope conformation, where the asymmetric carbon atom (C2) is out of the plane of the other atoms. nih.govnih.gov It is highly probable that the bromo- derivative adopts a similar low-energy conformation.

Molecular dynamics (MD) simulations can provide further detail by modeling the movement of atoms in the molecule over time, considering interactions with a solvent like water. researchgate.net Such simulations reveal the flexibility of the molecule, the stability of its conformations, and how it interacts with surrounding water molecules. For related flavanone (B1672756) derivatives, MD simulations have been used to study the formation of intramolecular hydrogen bonds and rotational energy barriers, which are crucial for understanding molecular behavior in a solution. researchgate.net An MD simulation of this compound would elucidate the dynamics of the carboxylic acid group, the stability of the envelope conformation, and the solvation shell structure.

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a powerful quantum computational method used to predict these properties. A detailed DFT study on 6-fluoro-4-oxochroman-2-carboxylic acid provides a template for the analysis of the bromo- derivative. researchgate.net

Key electronic properties that can be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For this compound, the MEP would show negative potential around the carbonyl and carboxylic acid oxygens and positive potential near the carboxylic acid hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular charge transfer interactions, which contribute to molecular stability. researchgate.net

Future Research Directions and Potential Applications in Academic Discovery

Rational Design of Next-Generation Chroman-4-one Based Ligands

The inherent structural features of "6-Bromo-4-oxochroman-2-carboxylic acid" make it an exceptional starting point for the rational design of novel ligands. The bromine atom at the 6-position is a particularly noteworthy feature, as it can engage in halogen bonding, a powerful and increasingly recognized non-covalent interaction in drug design. This interaction can enhance binding affinity and selectivity for target proteins.

Future research should focus on designing and synthesizing a library of derivatives based on the "this compound" core. The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, allowing for the introduction of a wide array of chemical moieties to probe the chemical space of a target's binding pocket. The 4-oxo group provides a key hydrogen bond acceptor, crucial for anchoring the ligand within a binding site.

A proposed research workflow would involve:

Computational Docking: Utilizing in silico models of known therapeutic targets (e.g., kinases, sirtuins, viral proteins) to predict the binding of "this compound" and its derivatives.

Synthesis of Focused Libraries: Creating a series of amides by coupling various amines to the C2-carboxylic acid, thereby exploring different side chains.

In Vitro Screening: Testing the synthesized compounds in biochemical or cell-based assays to determine their activity against the chosen targets.

| Derivative Position | Modification Strategy | Rationale for Design | Potential Target Class |

| C2-Carboxylic Acid | Amide formation with diverse amines | Explore and optimize interactions within the binding pocket | Kinases, Proteases, Sirtuins |

| C6-Bromo | Replacement with other halogens (Cl, F) or H | Modulate halogen bonding strength and electronic properties | All target classes |

| Benzene (B151609) Ring | Introduction of additional substituents | Enhance potency and modulate physicochemical properties | All target classes |

Development of Advanced Methodologies for Stereocontrol in Synthesis

The C2 carbon of "this compound" is a chiral center, meaning the compound can exist as two enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. Therefore, the development of synthetic methods that can selectively produce either the (R)- or (S)-enantiomer is of paramount importance.

Current synthetic approaches to chroman-4-ones often result in a racemic mixture. Future research should be directed towards developing novel catalytic asymmetric syntheses. Potential strategies include:

Asymmetric Intramolecular Oxa-Michael Addition: Employing chiral catalysts to control the cyclization of a precursor molecule to form the chroman-4-one ring with high enantioselectivity.

Kinetic Resolution: Using enzymes, such as lipases or esterases, to selectively react with one enantiomer in a racemic mixture of a "this compound" ester, allowing for the separation of the two enantiomers. rsc.org

The successful development of such methods would be a significant advancement in synthetic organic chemistry and would provide researchers with access to enantiomerically pure "this compound" for more precise biological evaluation.

Integration into Fragment-Based Drug Discovery and Target Identification Pipelines

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel drug leads. mdpi.comsigmaaldrich.com This method involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. "this compound" is an ideal candidate for inclusion in fragment libraries due to its molecular weight and structural features.

The chroman-4-one core is a recognized "privileged" scaffold that is present in many known bioactive molecules. nih.gov The bromine atom can act as a versatile handle for future chemical elaboration once a hit is identified. The integration of this compound into FBDD campaigns could proceed as follows:

Fragment Library Inclusion: Synthesizing and adding "this compound" to existing fragment libraries.

Biophysical Screening: Employing techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to screen the fragment against a panel of therapeutic targets.

Hit-to-Lead Optimization: For any identified hits, the bromine atom and carboxylic acid can be used as points for chemical modification to grow the fragment into a more potent lead compound.

| FBDD Parameter | Relevance of this compound |

| Molecular Weight | Falls within the typical range for chemical fragments. |

| Complexity | Simple enough to allow for efficient binding and clear SAR. |

| Solubility | The carboxylic acid moiety aids in aqueous solubility for screening. |

| Synthetic Tractability | The bromine and carboxylic acid provide clear vectors for chemical elaboration. |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

While the specific biological activities of "this compound" are not yet extensively documented, the broader class of chroman-4-ones has shown promise in a variety of therapeutic areas. For instance, certain substituted chroman-4-ones have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. sigmaaldrich.com The presence of a bromine atom on the aromatic ring has been shown to be favorable for SIRT2 inhibition in some analogs.

Future research should aim to uncover the specific biological targets of "this compound" and its derivatives. This can be achieved through:

Phenotypic Screening: Testing the compound in a variety of cell-based assays that model different diseases (e.g., cancer cell proliferation, viral replication, inflammation).

Target Deconvolution: For any observed phenotypic effects, using techniques such as chemical proteomics or genetic approaches to identify the specific protein(s) that the compound interacts with.

Mechanistic Studies: Once a target is identified, conducting detailed biochemical and cellular experiments to understand how the compound modulates the target's function.

This exploration could reveal novel therapeutic applications for this compound and its derivatives, potentially in areas such as oncology, virology, or inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-4-oxochroman-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of 4-oxochroman-2-carboxylic acid precursors. Key steps include:

- Bromination : Use electrophilic brominating agents (e.g., NBS in DMF) to selectively introduce bromine at the 6-position .

- Oxidation Control : Ensure the 4-oxo group is preserved by avoiding strong reducing agents.

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-bromine agent) minimize side products like di-brominated derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) systematically confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for a singlet (~δ 12.5 ppm) for the carboxylic proton, a deshielded proton adjacent to the carbonyl (δ 4.3–4.7 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H (carboxylic acid at ~2500–3000 cm⁻¹).

- MS : Molecular ion peak at m/z 269 (C10H7BrO4<sup>+</sup>) with fragmentation patterns indicating loss of COOH (44 amu) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the lactone ring or decarboxylation under acidic/alkaline conditions.

- Storage : Store at 0–6°C in airtight, light-protected containers to prevent bromine dissociation .

- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products over time .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) be resolved for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed <sup>13</sup>C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) via single-crystal analysis (space group P21/c, unit cell parameters a = 7.2 Å, b = 8.1 Å) .

- Error Analysis : Assess solvent effects (DMSO vs. CDCl3) on NMR shifts and refine computational solvation models .

Q. What strategies enhance regioselectivity in derivatizing this compound for drug discovery?

- Methodological Answer :

- Protecting Groups : Use TMSCl to protect the carboxylic acid before functionalizing the chroman ring .

- Catalytic Systems : Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling at the 6-bromo position without disrupting the lactone .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor mono-substitution over di-substitution .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- Steric Effects : The 6-bromo group hinders nucleophilic attack at C-2, requiring bulky bases (e.g., LDA) for deprotonation .

- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at C-4, facilitating nucleophilic additions (e.g., Grignard reagents) .

- Case Study : Compare reaction outcomes with non-brominated analogs to isolate bromine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.